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molecular formula C7H7IO2 B3245158 2-(Hydroxymethyl)-5-iodophenol CAS No. 166386-81-8

2-(Hydroxymethyl)-5-iodophenol

Cat. No. B3245158
M. Wt: 250.03 g/mol
InChI Key: YXUQDFDJCPQKKP-UHFFFAOYSA-N
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Patent
US06077853

Procedure details

Methyl-2-hydroxy-4-iodo-benzoate from Step 2 (17.8 g, 64 mmol) was dissolved in THF. LiBH4 (3.07 g, 144 mmol) was added portionwise. The reaction mixture was heated at 50° for 16 hours. The reaction mixture was quenched carefully with 1N HCl and then extracted with EtOAc (3×). The organic layers were combined, washed with brine, dried (MgSO4) filtered and concentrated to yield the title compound as a white solid.
Quantity
17.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
3.07 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([I:10])=[CH:6][C:5]=1[OH:11].[Li+].[BH4-]>C1COCC1>[OH:11][C:5]1[CH:6]=[C:7]([I:10])[CH:8]=[CH:9][C:4]=1[CH2:3][OH:2] |f:1.2|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)I)O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.07 g
Type
reactant
Smiles
[Li+].[BH4-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 50° for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched carefully with 1N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(CO)C=CC(=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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